molecular formula C9H15NO B14714741 2-Methylpropan-2-ol;pyridine CAS No. 18021-90-4

2-Methylpropan-2-ol;pyridine

Cat. No.: B14714741
CAS No.: 18021-90-4
M. Wt: 153.22 g/mol
InChI Key: GGEPMWAXNJCOPK-UHFFFAOYSA-N
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Description

2-Methylpropan-2-ol, also known as tert-butanol, is a tertiary alcohol with the molecular formula (CH₃)₃COH. It is a clear, colorless liquid with a camphor-like odor. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. It is a colorless liquid with a distinct, unpleasant fish-like smell. The combination of 2-Methylpropan-2-ol and pyridine forms a compound that is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpropan-2-ol can be synthesized through the hydration of isobutene in the presence of sulfuric acid. Another method involves the reaction of acetone with methyl magnesium bromide, followed by hydrolysis . Pyridine can be synthesized through the Chichibabin synthesis, which involves the reaction of aldehydes, ammonia, and formaldehyde .

Industrial Production Methods: Industrially, 2-Methylpropan-2-ol is produced by the catalytic hydration of isobutene. Pyridine is produced through the reaction of acetaldehyde and ammonia in the presence of an acid catalyst .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form tert-butyl hydroperoxide and further to tert-butyl alcohol . Pyridine undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation .

Common Reagents and Conditions: Common reagents for the oxidation of 2-Methylpropan-2-ol include potassium permanganate and chromium trioxide. For pyridine, common reagents include nitric acid for nitration and sulfuric acid for sulfonation .

Major Products: The major products formed from the oxidation of 2-Methylpropan-2-ol are tert-butyl hydroperoxide and tert-butyl alcohol. Pyridine derivatives, such as nitropyridine and halopyridine, are formed through electrophilic substitution reactions .

Scientific Research Applications

2-Methylpropan-2-ol is used as a solvent in the production of paints, varnishes, and other coatings. It is also used as an intermediate in the synthesis of other chemicals, such as 2-methylpropan-1,3-diol and 2-methylpropan-2-yl acetate . Pyridine is used as a precursor to agrochemicals and pharmaceuticals. It is also used as a solvent and reagent in organic synthesis .

Comparison with Similar Compounds

2-Methylpropan-2-ol is similar to other tertiary alcohols, such as 2-methylpropan-1-ol and 2-butanol. it is more difficult to oxidize due to the steric hindrance around the hydroxyl group . Pyridine is similar to other nitrogen-containing heterocycles, such as pyrimidine and pyrazine. Its basicity and nucleophilicity make it unique among these compounds .

List of Similar Compounds:
  • 2-Methylpropan-1-ol
  • 2-Butanol
  • Pyrimidine
  • Pyrazine

Properties

CAS No.

18021-90-4

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2-methylpropan-2-ol;pyridine

InChI

InChI=1S/C5H5N.C4H10O/c1-2-4-6-5-3-1;1-4(2,3)5/h1-5H;5H,1-3H3

InChI Key

GGEPMWAXNJCOPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O.C1=CC=NC=C1

Origin of Product

United States

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